Triphendiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

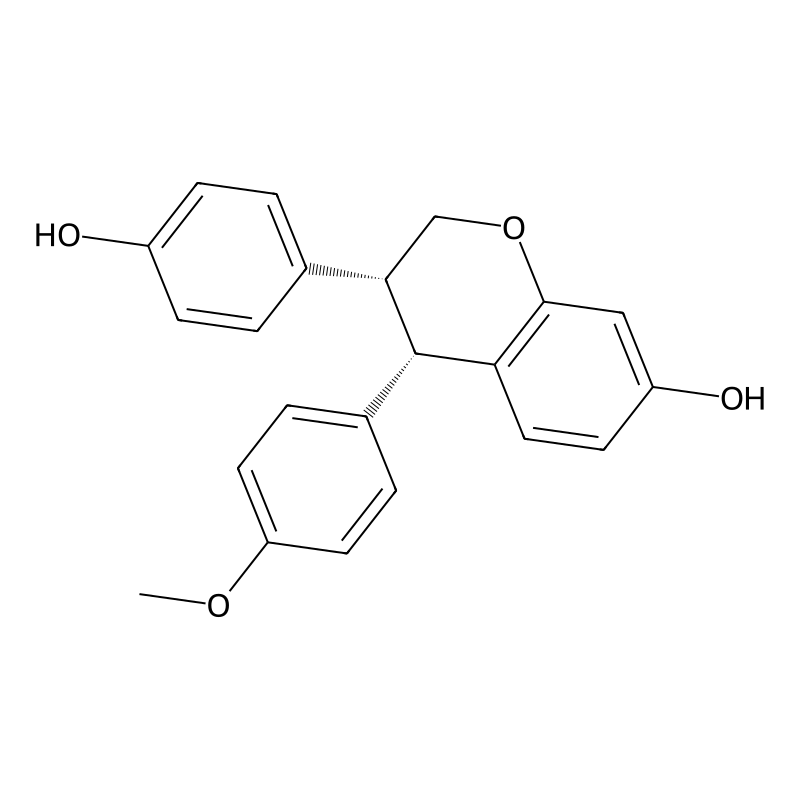

Triphendiol is a synthetic compound derived from isoflavones, particularly noted for its structural similarity to curcumin. It belongs to a class of compounds known as benzopyrans, which are recognized for their diverse biological activities, especially in cancer therapeutics. The compound exhibits a unique molecular structure that contributes to its potential therapeutic effects, including anti-cancer properties and interactions with specific biological targets.

- Reduction Reactions: Triphendiol can be reduced to produce hydroxyl derivatives, enhancing its biological activity by modifying its interaction with cellular targets.

- Esterification and Etherification: The hydroxyl groups in Triphendiol can participate in esterification or etherification reactions, leading to derivatives with altered solubility and bioactivity.

- Mannich Reaction: This reaction can be employed to introduce amine functionalities into the Triphendiol structure, potentially improving its pharmacological profile.

Triphendiol has demonstrated significant biological activity, particularly in anti-cancer research. It exhibits:

- Anti-Proliferative Effects: Studies indicate that Triphendiol can inhibit the growth of various cancer cell lines, including leukemia and solid tumors. For instance, it has shown growth inhibition percentages exceeding 50% in several cancer cell lines such as MOLT-4 and HT29 .

- Mechanism of Action: The compound's anti-cancer activity is attributed to several mechanisms, including induction of apoptosis via caspase activation and disruption of the sphingomyelin cycle . It also affects tubulin polymerization, which is crucial for mitotic processes in cancer cells .

Triphendiol can be synthesized through several methods:

- Condensation Reactions: Utilizing curcumin or its analogs as starting materials, reactions with thioureas or hydrazine derivatives in acidic conditions lead to the formation of Triphendiol.

- Chemical Modification: Existing isoflavones can be chemically modified through reduction or substitution reactions to yield Triphendiol and its derivatives .

- Benzopyran Synthesis: The synthesis often involves multi-step processes that include cyclization and functional group transformations to achieve the final product.

Triphendiol has various applications primarily in the field of medicine:

- Cancer Therapy: Its primary application lies in oncology, where it is being explored as a potential treatment for various cancers due to its anti-proliferative properties.

- Pharmaceutical Research: Ongoing studies focus on optimizing Triphendiol's structure for enhanced efficacy and reduced toxicity in clinical settings.

Research has highlighted Triphendiol's interactions with several biological targets:

- Enzyme Inhibition: Triphendiol shows promise in inhibiting specific enzymes involved in cancer progression, including topoisomerases and NADH oxidase variants .

- Molecular Docking Studies: These studies reveal that Triphendiol interacts effectively with active sites of critical proteins involved in cancer cell survival and proliferation, suggesting a targeted approach in therapy .

Triphendiol shares structural and functional characteristics with several other compounds. Here are some notable comparisons:

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Curcumin | High | Anti-inflammatory, anti-cancer | Natural compound with extensive research |

| Phenoxodiol | Moderate | Anti-cancer | Selective binding to tumor-specific NADH oxidase |

| ME-143 | Moderate | Anti-cancer | Second-generation derivative with unique mechanisms |

| TRX-E-002-1 | High | Broad anti-cancer activity | Third-generation compound under clinical trials |

Triphendiol's uniqueness lies in its specific interaction profiles and mechanisms of action compared to these compounds. While curcumin is well-known for its broad health benefits, Triphendiol is being investigated for more targeted anti-cancer therapies. Its ability to induce apoptosis through distinct pathways sets it apart from similar compounds.

Relationship to Daidzein and Natural Isoflavones

Triphendiol represents a synthetic modification of the natural isoflavone framework, drawing structural inspiration from daidzein and related compounds found in leguminous plants [1] [2]. Daidzein, chemically designated as 7,4'-dihydroxyisoflavone, serves as a key natural precursor in the phenylpropanoid biosynthetic pathway [3] [4]. The structural relationship between triphendiol and daidzein demonstrates significant divergence in the core scaffold architecture. While daidzein maintains the characteristic isoflavone backbone with hydroxyl groups at positions 7 and 4', triphendiol incorporates a chroman-7-ol framework with the molecular formula C22H20O4 and a molecular weight of 348.4 grams per mole [5] [6].

The biosynthetic pathway leading to daidzein involves the sequential action of chalcone synthase, chalcone isomerase, and isoflavone synthase, converting naringenin and liquiritigenin into the final isoflavone products [3] [4]. Triphendiol departs from this natural biosynthetic route through synthetic modifications that introduce a 4-methoxyphenyl substituent and reorganize the basic scaffold into a 3,4-dihydro-2H-chromen-7-ol structure [7] [8]. This structural transformation represents a significant departure from the planar isoflavone geometry toward a more three-dimensional chroman architecture.

The metabolic processing of daidzein in biological systems involves conversion to active metabolites such as equol and O-desmethylangolensin through intestinal microflora [2] [9] [10]. These metabolites demonstrate enhanced estrogenic activity compared to the parent compound, suggesting that structural modifications can substantially alter biological properties. The synthetic design of triphendiol incorporates elements that may circumvent the need for metabolic activation while retaining key pharmacological properties associated with the isoflavone family [6] [11].

Structural Modifications from Natural Precursors

The transformation of natural isoflavone precursors into triphendiol involves systematic structural modifications that fundamentally alter the molecular architecture while preserving key pharmacological features [12] [13]. The most significant modification involves the conversion from the planar isoflavone ring system to the non-planar chroman scaffold. This change introduces conformational flexibility and creates new opportunities for molecular interactions with biological targets [14] [12].

The introduction of the 4-methoxyphenyl group at the 4-position of the chroman ring represents a strategic modification designed to enhance metabolic stability and alter the electronic properties of the molecule [3] [15]. Methoxy groups are known to provide protection against oxidative metabolism while maintaining favorable lipophilicity profiles. The positioning of this substituent influences the overall molecular conformation and may contribute to enhanced binding affinity with target proteins [16].

The retention of the 4-hydroxyphenyl substituent at the 3-position maintains a critical structural element found in many bioactive isoflavones [2] [17]. This hydroxyl group serves multiple functions, including hydrogen bonding interactions with target proteins and potential sites for glucuronidation or sulfation during phase II metabolism [1] [10]. The stereochemical configuration at both the 3 and 4 positions follows the (3S,4R) arrangement, which is critical for biological activity [7] [8].

The chroman-7-ol moiety represents another important structural modification that distinguishes triphendiol from its natural precursors [5] [18]. This hydroxyl group is positioned to participate in hydrogen bonding interactions and may serve as a key pharmacophore element. The overall scaffold modification from isoflavone to chroman creates a more rigid structure that may exhibit enhanced selectivity for specific biological targets while reducing off-target effects associated with the parent natural products [6] [19].

Chemical Synthesis Pathways

Condensation Reaction Methodologies

The synthetic approach to triphendiol relies primarily on condensation reaction methodologies that enable the construction of the complex chroman scaffold through strategic carbon-carbon bond formation [20] [21] [22]. Aldol condensation reactions serve as the cornerstone of the synthetic strategy, providing efficient pathways for assembling the requisite carbon framework while establishing the necessary stereochemical relationships [23] [24].

Triple self-condensation reactions represent a specialized class of aldol chemistry particularly relevant to triphendiol synthesis [20]. These reactions involve the sequential condensation of three equivalents of carbonyl compounds to generate complex aromatic systems through cyclotrimerization processes. The methodology employs tetrachlorosilane as a Lewis acid catalyst, which generates controlled amounts of dry hydrogen chloride in situ to promote the condensation sequence [20] [21].

The mechanistic pathway involves initial formation of β-methylchalcone intermediates through single-type aldol condensation between two equivalents of the starting carbonyl compound [20] [22]. This intermediate subsequently undergoes further condensation with additional equivalents to complete the cyclotrimerization process. The reaction conditions must be carefully controlled to favor the desired condensation pathway over competing side reactions such as polymerization or decomposition [20] [25].

Photochemical condensation methods have also been developed for isoflavone synthesis, utilizing mercury lamp irradiation in the presence of iodine catalysts [26]. These conditions enable the coupling of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-ones with benzene analogs to generate isoflavone products. The photochemical approach offers advantages in terms of mild reaction conditions and high functional group tolerance [24] [26].

Starting Materials and Reagent Systems

N,N-Dimethylformamide dimethyl acetal systems represent critical reagents in the synthetic sequence, enabling the formation of key intermediates through condensation with 2-hydroxyacetophenones [26]. The DMF-DMA reagent facilitates the generation of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-ones, which serve as activated intermediates for subsequent transformations. These enaminone intermediates exhibit enhanced reactivity toward electrophilic aromatic substitution and cyclocondensation reactions [27] [26].

Benzene analogs function as both solvents and reactants in photochemical synthesis protocols, participating directly in the formation of the chroman scaffold through radical or ionic mechanisms [26]. The choice of specific benzene derivatives influences both the reactivity and selectivity of the transformation, with electron-rich aromatics generally providing higher yields and improved reaction rates [20] [24].

Iodine catalysts play crucial roles in promoting the photochemical condensation reactions, serving as both photosensitizers and oxidizing agents [26]. The iodine-mediated process involves the generation of reactive intermediates that facilitate the coupling of aromatic components with high regioselectivity. Optimal catalyst loadings and reaction conditions must be established for each specific substrate combination to maximize efficiency and minimize side product formation [25] [28].

Reaction Condition Optimization Parameters

The optimization of reaction conditions for triphendiol synthesis requires systematic investigation of multiple parameters including temperature, reaction time, solvent systems, and catalyst loadings [24] [29] [25]. Temperature control represents a critical factor, with optimal ranges typically falling between 25°C and 100°C depending on the specific synthetic transformation [20] [24]. Lower temperatures favor thermodynamically stable enol-silyl ether intermediates, while higher temperatures may be required for efficient cyclization reactions [20] [30].

Reaction time optimization involves balancing the need for complete conversion against the formation of undesired side products [20] [24]. Typical reaction times range from 2 to 30 hours, with shorter times preferred for reactions prone to decomposition or polymerization [20] [31]. The formation of polymeric side products can be suppressed through careful timing and the use of appropriate additives or protective atmospheres [25] [28].

Solvent selection plays a crucial role in determining both reaction efficiency and product selectivity [20] [24]. Ethanol serves as a versatile solvent for many condensation reactions, providing good solubility for most reactants while minimizing side reactions [20] [32]. Ethanol-toluene mixtures offer enhanced solubility for less polar substrates while maintaining the beneficial properties of alcoholic solvents [20] [33]. Alternative solvents such as 2-ethoxyethanol may be employed when enhanced solubility or different reactivity patterns are required [20].

Advanced optimization strategies employ computational algorithms such as Bayesian optimization, particle swarm optimization, and genetic algorithms to efficiently explore the parameter space [29] [28] [31]. These approaches can identify optimal conditions with minimal experimental effort, particularly when applied to multi-parameter optimization problems. Real-time monitoring techniques including spectroscopy and chromatography enable dynamic adjustment of reaction conditions based on observed reaction progress [24] [31].

Stereoselectivity Control Mechanisms

The control of stereoselectivity in triphendiol synthesis requires sophisticated mechanistic understanding and careful selection of reaction conditions to achieve the desired (3S,4R) configuration [30] [34] [35]. Stereoselectivity can be achieved through substrate-controlled, reagent-controlled, or catalyst-controlled mechanisms, each offering distinct advantages depending on the specific synthetic transformation [34] [36].

Chiral auxiliary approaches involve the temporary attachment of chiral directing groups that influence the stereochemical outcome of subsequent reactions [30] [37] [38]. These auxiliaries can be incorporated into starting materials or reagents to provide facial selectivity during key bond-forming events. The auxiliary groups are typically removed after the stereochemistry-determining step, leaving the desired configuration intact [37] [38]. Successful auxiliary-based approaches often employ oxazolidines, α-methylbenzyl groups, or other well-established chiral directing elements [30] [38].

Reagent-controlled stereoselectivity represents an alternative approach that relies on the inherent facial selectivity of chiral reagents or catalysts [34] [35] [36]. This methodology avoids the need for auxiliary attachment and removal steps, potentially improving overall synthetic efficiency. Chiral crotylborane reagents and similar organometallic species have demonstrated excellent stereoselectivity in related transformations, achieving diastereoselectivities greater than 15:1 in favorable cases [30] [35].

Catalyst-controlled asymmetric synthesis offers perhaps the most efficient approach to stereoselectivity control, utilizing small amounts of chiral catalysts to influence the stereochemical outcome of key transformations [35] [36]. Rhodium-catalyzed processes have shown particular promise for amino alcohol synthesis with excellent diastereoselectivity and enantioselectivity [37] [38]. The optimization of catalyst structure, ligand environment, and reaction conditions enables fine-tuning of stereoselectivity to achieve the specific configuration required for triphendiol [34] [36].

Purification and Analytical Characterization Methods

Chromatographic Purification Techniques

The purification of triphendiol and related synthetic intermediates requires sophisticated chromatographic techniques capable of separating complex mixtures and removing trace impurities [39] [33] [40]. High-performance liquid chromatography with ultraviolet detection represents the primary analytical and preparative technique for isoflavone compounds [33] [41] [42]. The HPLC-UV method provides excellent resolution of structurally related compounds while enabling quantitative analysis of purity levels [33] [40].

Reverse-phase chromatography utilizing C18 stationary phases offers optimal separation characteristics for triphendiol and its synthetic precursors [39] [33]. The method typically employs gradient elution with acetonitrile-water mobile phases, allowing fine-tuning of retention times and resolution between closely related compounds [33] [40]. Critical separations may require optimization of mobile phase composition, gradient profiles, and column temperature to achieve baseline resolution [39] [43].

High-performance anion exchange chromatography with pulsed amperometric detection serves specialized applications for compounds lacking chromophores [41]. The technique enables sensitive detection and quantification of materials that cannot be analyzed by conventional UV detection methods [41] [42]. Size-exclusion chromatography may be employed as a secondary purification step to remove polymeric impurities or degradation products that co-elute with the target compound in other separation modes [33] [40].

Recrystallization and Isolation Protocols

Recrystallization represents a fundamental purification technique for removing impurities from solid triphendiol samples while improving product purity and yield [45] [46] [32] [47]. The technique relies on differential solubility properties between the target compound and impurities, enabling selective crystallization of the pure material from saturated solutions [45] [32]. Successful recrystallization requires careful selection of solvents that provide high solubility at elevated temperatures and limited solubility at ambient conditions [45] [47].

Solvent selection follows the "like dissolves like" principle, with common choices including water, methanol, ethanol, ligroin, and toluene depending on the polarity and solubility characteristics of the target compound [32] [47]. Solvent pairs such as ethanol-water, diethyl ether-ligroin, and toluene-ligroin offer enhanced selectivity by utilizing differential solubility in mixed systems [45] [32]. The optimal solvent system dissolves the compound completely when hot but allows efficient crystallization upon cooling [47].

The recrystallization protocol involves dissolving the crude material in a minimum volume of hot solvent, followed by filtration to remove insoluble impurities [45] [32] [47]. The filtered solution is then allowed to cool slowly to room temperature, promoting the formation of well-ordered crystals [45] [46]. Rapid cooling or agitation during crystallization typically produces lower-quality crystals with higher impurity content [32] [47]. Seed crystals may be added to induce crystallization if spontaneous nucleation does not occur [45] [32].

Isolation of the purified crystals utilizes vacuum filtration through Büchner or Hirsch funnels, followed by washing with cold solvent to remove surface impurities [45] [32] [47]. The crystals are then dried under vacuum or in a desiccator to remove residual solvent [32] [47]. Multiple recrystallization cycles may be required to achieve the desired purity level, with each cycle typically improving purity at the expense of overall yield [39] [45].

Purity Determination Standards

The establishment of purity standards for triphendiol requires rigorous analytical methodologies that provide accurate and traceable measurements of the main component and all potential impurities [41] [48] [49]. The mass balance approach represents the gold standard for purity determination, requiring comprehensive analysis of all components present in the sample [41] [48]. This methodology involves quantitative determination of the main component, structurally related impurities, water content, residual solvents, and non-volatile residues [41] [49].

Quantitative nuclear magnetic resonance spectroscopy serves as the primary direct method for purity determination, providing absolute quantification without the need for reference standards [41] [48] [49]. The q-NMR technique offers exceptional accuracy and precision when properly calibrated, with uncertainties typically below 0.1% for high-purity materials [41] [49]. The method requires careful integration of well-resolved peaks and appropriate internal standards to ensure accurate quantification [48] [49].

Complementary analytical techniques include Karl Fischer coulometric titration for water content determination, thermogravimetric analysis for non-volatile impurities, and headspace gas chromatography-mass spectrometry for residual solvents [41] [42] [44]. Ion chromatography with conductivity detection enables quantification of inorganic impurities and salt content [41] [43]. Each analytical method must be validated according to international guidelines to ensure accuracy, precision, and robustness [42] [49] [43].

The target purity for pharmaceutical-grade triphendiol typically exceeds 97%, with comprehensive impurity profiling required to identify and quantify all components above 0.1% [41] [42] [49]. Purity assignments must be traceable to the International System of Units to ensure global comparability and regulatory compliance [48] [49]. Uncertainty calculations must account for all sources of measurement error, including sampling, sample preparation, instrumental precision, and method bias [41] [48] [49].

Structure-Activity Relationship Development

Pharmacophore Identification in the Triphendiol Scaffold

The identification of essential pharmacophoric features within the triphendiol scaffold requires systematic analysis of molecular interactions with biological targets and correlation with observed pharmacological activities [14] [50] [16]. Computational modeling studies have identified key structural elements that contribute to the compound's anticancer and anti-inflammatory properties [50] [16]. The core benzopyran scaffold serves as the central pharmacophore, providing a rigid framework that positions critical functional groups in optimal geometric arrangements for target interaction [50].

Hydrogen bond acceptor capabilities represent essential pharmacophoric features, with the chroman oxygen and hydroxyl groups serving as primary interaction sites [50] [41]. These features enable formation of critical hydrogen bonds with amino acid residues in the active sites of target proteins [14] [50]. The spatial arrangement of these hydrogen bond acceptors follows specific geometric constraints that determine binding affinity and selectivity [50] [41].

Hydrophobic interactions contribute significantly to the overall binding affinity, with the aromatic rings providing essential π-π stacking and van der Waals interactions [50] [16]. The 4-methoxyphenyl and 4-hydroxyphenyl substituents create distinct hydrophobic patches that complement corresponding regions in protein binding sites [50]. The optimization of these hydrophobic interactions requires precise control of substituent size, position, and electronic properties [14] [50].

The three-dimensional conformation of the triphendiol scaffold positions critical pharmacophoric elements within a defined spatial arrangement that mirrors the binding requirements of target proteins [50] [16]. Molecular docking studies have identified specific binding orientations that maximize favorable interactions while minimizing steric clashes [14] [50]. The conformational flexibility of the chroman ring system allows adaptation to different binding site geometries while maintaining essential pharmacophoric contacts [50].

Functional Group Contributions to Biological Activity

The biological activity of triphendiol derives from specific contributions of individual functional groups, each playing distinct roles in target recognition, binding affinity, and metabolic stability [51] [52] [53]. The hydroxyl groups serve multiple critical functions, acting as hydrogen bond donors and acceptors while providing sites for metabolic conjugation reactions [1] [16] [51]. The 7-hydroxyl group on the chroman ring appears particularly important for biological activity, with modifications at this position significantly altering pharmacological properties [6] [16].

The 4-hydroxyl group on the phenyl substituent maintains structural similarity to natural isoflavones while contributing to the overall polarity and water solubility of the molecule [1] [2] [17]. This hydroxyl group participates in hydrogen bonding interactions with target proteins and may undergo glucuronidation or sulfation during phase II metabolism [1] [10] [51]. The electronic effects of this substituent influence the overall electron density distribution throughout the aromatic system [52] [53].

The methoxy group at the 4-position of the second phenyl ring provides metabolic protection while modulating the electronic properties of the aromatic system [3] [16] [52]. Methoxy substituents are generally resistant to oxidative metabolism, contributing to improved metabolic stability compared to unsubstituted analogs [16] [53]. The electron-donating properties of the methoxy group influence the reactivity of adjacent positions and may affect binding interactions with target proteins [52] [54].

The chroman ring system itself represents a critical structural element that distinguishes triphendiol from planar isoflavone analogs [5] [6] [16]. The non-planar geometry creates unique three-dimensional molecular architecture that may provide enhanced selectivity for specific protein targets [14] [16]. The conformational flexibility of the six-membered ring allows optimization of binding interactions while maintaining overall molecular stability [16] [52].

Molecular Region Optimization Strategies

The optimization of triphendiol's molecular architecture requires systematic exploration of structure-activity relationships across different regions of the molecule [14] [12] [13] [16]. The C-3 and C-4 positions represent primary sites for structural modification, with changes at these locations significantly affecting both biological activity and pharmacokinetic properties [7] [8] [14]. Substitution patterns at these positions influence the overall molecular conformation and the spatial arrangement of pharmacophoric elements [14] [16].

Ring substitution strategies focus on modifying the aromatic rings to enhance target selectivity and improve drug-like properties [12] [13] [55]. Electron-withdrawing and electron-donating substituents can be systematically introduced to modulate the electronic properties of the aromatic systems [56] [55]. Halogen substitutions may improve metabolic stability while maintaining or enhancing biological activity [12] [55]. The size and lipophilicity of substituents must be balanced to optimize both potency and pharmacokinetic parameters [13] [55].

Stereochemical optimization involves systematic evaluation of different configurational isomers to identify the most active form [30] [34] [37]. The (3S,4R) configuration of triphendiol represents the optimal stereochemical arrangement, but related configurations may provide useful structure-activity relationship information [7] [8] [30]. Conformational analysis can guide the design of conformationally constrained analogs that maintain optimal binding conformations [34] [37].